(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL
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Overview
Description
(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL is an organic compound with the molecular formula C11H11F6NO. It is a chiral molecule, meaning it has non-superimposable mirror images, and is used as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps :
Preparation of (1R,2S)-2-Chloro-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-OL: This intermediate is prepared by chlorinating 3,5-bis(trifluoromethyl)benzyl alcohol.
Amination: The chloro compound is then reacted with an appropriate amine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure the desired enantiomer is produced .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form amines or alcohols.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield primary or secondary amines .
Scientific Research Applications
(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL has several scientific research applications :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Used in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways . For example, it is a key intermediate in the synthesis of aprepitant, a potent human neurokinin-1 (NK-1) receptor antagonist. The compound binds to the NK-1 receptor, blocking the action of substance P, a neuropeptide involved in pain and inflammation .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL: The enantiomer of the compound, with similar chemical properties but different biological activity.
Benzenemethanol, α-[(1S)-1-aminoethyl]-3,5-bis(trifluoromethyl)-, (αR)-: Another related compound with similar structural features
Uniqueness
(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL is unique due to its specific chiral configuration, which imparts distinct biological activity and makes it a valuable intermediate in pharmaceutical synthesis .
Properties
Molecular Formula |
C11H11F6NO |
---|---|
Molecular Weight |
287.20 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C11H11F6NO/c1-5(19)9(18)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5,9,19H,18H2,1H3/t5-,9-/m1/s1 |
InChI Key |
BAQGPDKPCBVIPT-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O |
Origin of Product |
United States |
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